N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is a complex organic compound with a unique structure that includes a dibenzo-thiepin core and a morpholineacetamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride typically involves multiple steps, starting with the formation of the dibenzo-thiepin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholineacetamide side chain is then introduced through nucleophilic substitution reactions, often using morpholine and acetic anhydride as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholineacetamide side chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Morpholine, acetic anhydride, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A related compound with a similar core structure but different functional groups.
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine: Another similar compound with a glycine side chain instead of morpholineacetamide.
Uniqueness
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is unique due to its specific combination of the dibenzo-thiepin core and the morpholineacetamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
117125-47-0 |
---|---|
Molekularformel |
C20H23ClN2O2S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2S.ClH/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20;/h1-8,20H,9-14H2,(H,21,23);1H |
InChI-Schlüssel |
ZABORCCPJXIZPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.